molecular formula C13H7BrFN3O2S B2556037 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 1021104-75-5

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2556037
CAS No.: 1021104-75-5
M. Wt: 368.18
InChI Key: BJKPCTQDBNUXDB-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, an oxadiazole ring, and a fluorobenzamide group

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, compounds containing halogens like bromine and fluorine should be handled with care, as they can be harmful or toxic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the 5-bromothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is reacted with hydrazine to form the hydrazide, which undergoes cyclization with a suitable reagent to form the 1,3,4-oxadiazole ring. Finally, the oxadiazole intermediate is coupled with 3-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiophene and oxadiazole rings.

    Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to achieve substitution of the bromine atom.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the oxadiazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to modified oxadiazole and thiophene rings.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, while the fluorobenzamide group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione
  • Tris[4-(5-bromothiophen-2-yl)phenyl]amine

Uniqueness

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the fluorobenzamide group enhances its potential for diverse applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFN3O2S/c14-10-5-4-9(21-10)12-17-18-13(20-12)16-11(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPCTQDBNUXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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